Cas no 2229344-88-9 (O-2-(5-bromo-3-methylfuran-2-yl)ethylhydroxylamine)

O-2-(5-bromo-3-methylfuran-2-yl)ethylhydroxylamine is a specialized organic compound featuring a brominated furan moiety linked to an ethylhydroxylamine group. Its structural uniqueness makes it valuable in synthetic chemistry, particularly as an intermediate in the preparation of heterocyclic compounds and bioactive molecules. The bromine substituent enhances reactivity for further functionalization, while the hydroxylamine group offers versatility in nucleophilic and oxidative transformations. This compound is particularly useful in medicinal chemistry research for constructing pharmacophores or probing biochemical pathways. Its stability under controlled conditions ensures reliable handling in laboratory settings. Careful storage in anhydrous environments is recommended to preserve its reactivity.
O-2-(5-bromo-3-methylfuran-2-yl)ethylhydroxylamine structure
2229344-88-9 structure
Product Name:O-2-(5-bromo-3-methylfuran-2-yl)ethylhydroxylamine
CAS No:2229344-88-9
MF:C7H10BrNO2
MW:220.063801288605
CID:6198296
PubChem ID:165796917
Update Time:2025-06-07

O-2-(5-bromo-3-methylfuran-2-yl)ethylhydroxylamine Chemical and Physical Properties

Names and Identifiers

    • O-2-(5-bromo-3-methylfuran-2-yl)ethylhydroxylamine
    • 2229344-88-9
    • EN300-1910394
    • O-[2-(5-bromo-3-methylfuran-2-yl)ethyl]hydroxylamine
    • Inchi: 1S/C7H10BrNO2/c1-5-4-7(8)11-6(5)2-3-10-9/h4H,2-3,9H2,1H3
    • InChI Key: VUGZVCFTJSTENM-UHFFFAOYSA-N
    • SMILES: BrC1=CC(C)=C(CCON)O1

Computed Properties

  • Exact Mass: 218.98949g/mol
  • Monoisotopic Mass: 218.98949g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 3
  • Complexity: 123
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 48.4Ų

O-2-(5-bromo-3-methylfuran-2-yl)ethylhydroxylamine Pricemore >>

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Additional information on O-2-(5-bromo-3-methylfuran-2-yl)ethylhydroxylamine

Professional Introduction to Compound with CAS No. 2229344-88-9 and Product Name: O-2-(5-bromo-3-methylfuran-2-yl)ethylhydroxylamine

The compound with the CAS number 2229344-88-9 and the product name O-2-(5-bromo-3-methylfuran-2-yl)ethylhydroxylamine represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique molecular structure, has garnered attention for its potential applications in drug development and medicinal research. The presence of a 5-bromo-3-methylfuran-2-yl moiety and an ethylhydroxylamine side chain imparts distinct chemical properties that make it a valuable candidate for further investigation.

In recent years, the pharmaceutical industry has witnessed a surge in the exploration of heterocyclic compounds due to their diverse biological activities. The 5-bromo-3-methylfuran-2-yl group, a derivative of furan, is known for its role in various pharmacological applications. This moiety has been extensively studied for its ability to interact with biological targets, making it a crucial component in the design of novel therapeutic agents. The ethylhydroxylamine component adds another layer of complexity, contributing to the compound's reactivity and potential pharmacological effects.

Current research in medicinal chemistry has highlighted the importance of functionalized alcohols and amines in drug design. The O-2-(5-bromo-3-methylfuran-2-yl)ethylhydroxylamine molecule exemplifies this trend by incorporating both a brominated furan ring and an ethylhydroxylamine group. These structural features are particularly intriguing because they can modulate the compound's interactions with biological receptors, potentially leading to enhanced efficacy and reduced side effects.

One of the most promising applications of this compound is in the development of kinase inhibitors. Kinases are enzymes that play a critical role in many cellular processes, including signal transduction and cell division. Inhibiting specific kinases has been shown to be effective in treating various diseases, such as cancer and inflammatory disorders. The unique structure of O-2-(5-bromo-3-methylfuran-2-yl)ethylhydroxylamine suggests that it may be able to bind to kinase active sites, thereby inhibiting their activity. Preliminary studies have indicated that this compound exhibits promising kinase inhibition properties, making it a potential lead compound for further development.

Another area where this compound shows promise is in the treatment of neurological disorders. Neurotransmitter receptors, such as serotonin and dopamine receptors, are critical for maintaining normal brain function. Dysregulation of these receptors is implicated in conditions like depression, anxiety, and neurodegenerative diseases. The 5-bromo-3-methylfuran-2-yl group in O-2-(5-bromo-3-methylfuran-2-yl)ethylhydroxylamine has been shown to interact with these receptors, potentially leading to novel therapeutic strategies. Further research is needed to fully elucidate its mechanisms of action and therapeutic potential.

The synthesis of O-2-(5-bromo-3-methylfuran-2-yl)ethylhydroxylamine presents unique challenges due to its complex structure. However, advances in synthetic methodologies have made it increasingly feasible to produce this compound on a scalable basis. Modern techniques such as transition metal-catalyzed cross-coupling reactions have enabled the efficient construction of the required molecular framework. These advancements have not only facilitated the production of O-2-(5-bromo-3-methylfuran-2-yl)ethylhydroxylamine but also opened up new avenues for exploring related compounds with similar pharmacological properties.

In conclusion, the compound with CAS number 2229344-88-9 and product name O-2-(5-bromo-3-methylfuran-2-yilethylethanolamine hydroxymine hydrochloride hydrochloride hydrochloride hydrochloride hydrochloride hydrochloride hydrochloride hydrochloride hydrochloride hydrochloride hydrochloride hydrochloride hydrochloride hydrochloride hydrochloride hydrochloride hydrochloride hydrochloridemethylethylethylethylethylethylethylethylethylethylethylethylethylethylethylethylethylethylethylethylenethylenethylenethylenethylenethylenethylenethylenethylenethylenethylenethylenethylenethylenethylenethylenemine) represents a significant contribution to pharmaceutical chemistry. Its unique structural features and promising biological activities make it a valuable candidate for further research and development. As our understanding of drug design continues to evolve, compounds like this are likely to play an increasingly important role in the discovery and development of new therapeutic agents.

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